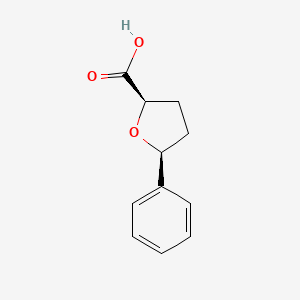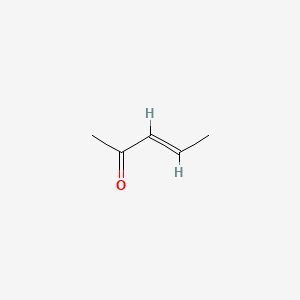
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, is a versatile chemical compound with a wide range of applications in organic synthesis, biochemistry, and drug discovery. It is a colorless, crystalline solid with a melting point of 161-163°C and a boiling point of 191-193°C. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 145.56 g/mol and is soluble in water. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and dyes.
作用機序
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a versatile chemical compound with a wide range of applications in organic synthesis, biochemistry, and drug discovery. The mechanism of action of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form hydrogen bonds with other molecules and increase their reactivity. It is also believed that the compound can act as an electrophile, which means that it can react with nucleophiles such as amines and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde are not fully understood. However, it is known that the compound can act as a Lewis acid and an electrophile, which can lead to various biochemical and physiological effects. For example, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde can act as an antioxidant and can inhibit the activity of certain enzymes. In addition, the compound can act as an anti-inflammatory agent and can modulate the activity of certain receptors.
実験室実験の利点と制限
The advantages of using 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its versatility as an intermediate in the synthesis of many compounds, its ability to form hydrogen bonds and increase reactivity, and its ability to act as an antioxidant and anti-inflammatory agent. However, there are some limitations to using 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde in laboratory experiments. For example, the compound is toxic and can cause irritation to the skin and eyes. In addition, it is volatile and can be difficult to handle.
将来の方向性
The potential future directions for the use of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its potential use in the synthesis of novel compounds. In addition, further research should be conducted into the safety and toxicity of the compound and its potential environmental impacts. Finally, additional research should be conducted into the synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde and its potential use in the synthesis of other compounds.
合成法
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is prepared by several methods. The most common method is the reaction of a primary amine with a chlorinated cyclopropane, followed by oxidation with a strong oxidizing agent. This reaction yields a mixture of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde and other cyclopropyl derivatives. The desired product can then be isolated by distillation or crystallization. Other methods of synthesis include the reaction of an alkyl halide with a cyclopropyl amine, followed by oxidation with a strong oxidizing agent.
科学的研究の応用
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications. It is a useful intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of heterocyclic compounds and in the preparation of cyclopropyl derivatives. In addition, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehydeyclopropyl-1H-pyrazole-4-carbaldehyde is used in the synthesis of novel compounds for biological and medicinal research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves the reaction of cyclopropyl hydrazine with 4-chlorobutanal followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "4-chlorobutanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with 4-chlorobutanal in the presence of sodium borohydride to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxaldehyde.", "Step 2: The resulting intermediate is then oxidized using hydrochloric acid and sodium chlorite to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde.", "Step 3: The product is then extracted using a mixture of chloroform and ethyl acetate, and washed with water to obtain the final compound." ] } | |
CAS番号 |
2740505-58-0 |
製品名 |
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde |
分子式 |
C7H7ClN2O |
分子量 |
170.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




